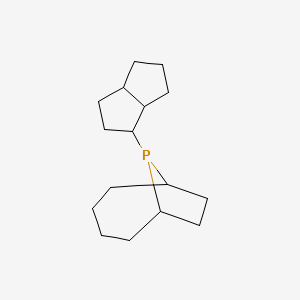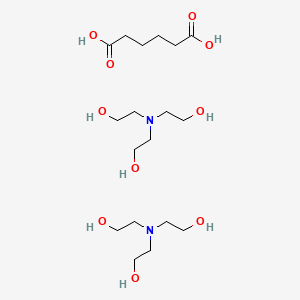
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes five oxygen atoms and five methyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- typically involves multi-step organic reactions. One common method includes the use of polyether synthesis techniques, where the starting materials undergo a series of etherification reactions. The reaction conditions often require the presence of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form different alcohols or ethers using reducing agents such as lithium aluminum hydride.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ether oxygen atoms.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, and chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or ethers.
Scientific Research Applications
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,7,10,13,16,19-Docosapentaenoic acid: Another polyether compound with similar structural features.
5,8,11,14,17-Eicosapentaenoic acid: A polyunsaturated fatty acid with multiple double bonds and similar functional groups.
Uniqueness
4,7,10,13,16-Pentaoxaheneicosan-2-ol, 5,8,11,14,18-pentamethyl- is unique due to its specific arrangement of ether and alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
125328-88-3 |
|---|---|
Molecular Formula |
C21H44O6 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
1-[1-[1-[1-[1-(2-methylpentoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C21H44O6/c1-8-9-16(2)10-23-12-18(4)25-14-20(6)27-15-21(7)26-13-19(5)24-11-17(3)22/h16-22H,8-15H2,1-7H3 |
InChI Key |
KMWCVMHJHPSKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


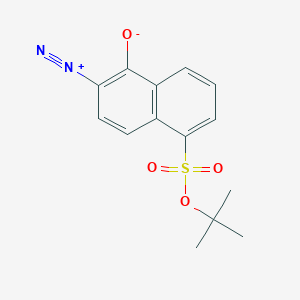
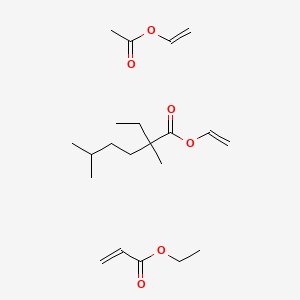
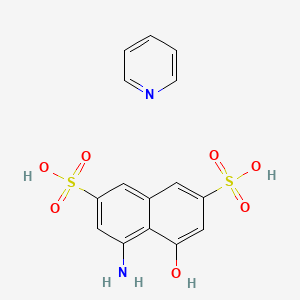
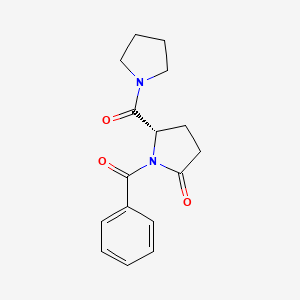
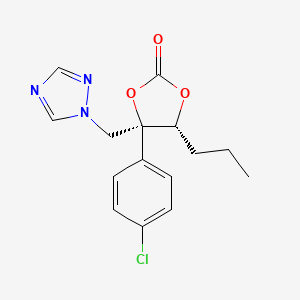
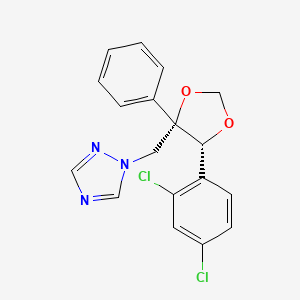


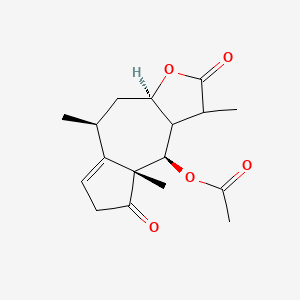

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

